molecular formula C19H15NOS2 B4714848 (5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4714848
M. Wt: 337.5 g/mol
InChI Key: OAASBQQUXFVUNC-ONKXNFODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine derivative characterized by a thiazolidin-4-one core with a 2-thioxo group. The Z-configuration at the C5 position and the E-configuration of the propenylidene moiety are critical for its stereoelectronic properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of rhodanine derivatives, which exhibit antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

(5Z)-3-(3-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NOS2/c1-14-7-5-11-16(13-14)20-18(21)17(23-19(20)22)12-6-10-15-8-3-2-4-9-15/h2-13H,1H3/b10-6+,17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAASBQQUXFVUNC-ONKXNFODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidinone ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is essential to ensure high-quality output.

Chemical Reactions Analysis

Knoevenagel Condensation

The exocyclic α,β-unsaturated ketone moiety in this compound is typically formed via Knoevenagel condensation between a thiazolidinone precursor and an aldehyde. For example:

  • Reactants : 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and cinnamaldehyde.

  • Conditions : Reflux in ethanol with piperidine as a base catalyst (6–8 hours).

  • Yield : ~70–80% .

This reaction exploits the acidity of the α-hydrogen in the thiazolidinone ring, enabling nucleophilic attack by the aldehyde carbonyl group .

Thioxo Group (-C=S) Reactions

The thioxo group participates in nucleophilic substitution and oxidation reactions:

Reaction Type Reagents/Conditions Product Reference
Oxidation H<sub>2</sub>O<sub>2</sub>/AcOHSulfoxide (-S=O) or sulfone (-SO<sub>2</sub>) derivatives
Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMFS-alkylated thiazolidinones

For instance, oxidation with hydrogen peroxide in acetic acid converts the thioxo group to a sulfone, altering electronic properties and biological activity .

Exocyclic Double Bond Reactivity

The (2E)-3-phenylprop-2-en-1-ylidene group undergoes electrophilic addition and cycloaddition :

Reaction Type Reagents/Conditions Product Reference
Diels-Alder Maleic anhydride, toluene, ΔSix-membered cyclohexene adducts
Hydrogenation H<sub>2</sub>/Pd-C, ethanolSaturated propylidene derivative

The double bond’s conjugation with the thiazolidinone ring enhances its reactivity toward dienophiles .

Acid/Base Hydrolysis

Under strong acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:

  • Conditions : 6M HCl reflux (12 hours) or 10% NaOH/EtOH (8 hours).

  • Products :

    • Acidic : 3-methylphenyl thiourea and cinnamic acid derivatives .

    • Basic : Mercaptoacetamide intermediates .

Antiglycation Activity Enhancement

Structural analogs of this compound were modified via Schiff base formation at the 5-arylidene position to improve antiglycation properties:

  • Reactants : Thiazolidinone + 4-(dimethylamino)benzaldehyde.

  • Conditions : Ethanol, piperidine, reflux (10 hours).

  • Result : IC<sub>50</sub> = 12.4 µM against advanced glycation end-products (AGEs) .

pH-Dependent Stability

The compound is stable in neutral conditions but degrades rapidly:

  • t<sub>1/2</sub> :

    • pH 1.2 (simulated gastric fluid): 2.1 hours.

    • pH 7.4 (physiological buffer): >24 hours .

Comparative Reaction Table

Reaction Key Functional Group Typical Yield Application
Knoevenagel CondensationExocyclic double bond70–80%Synthesis of analogs
Thioxo Oxidation-C=S60–75%Prodrug activation
Diels-Alder CycloadditionConjugated diene50–65%Polycyclic compound synthesis

Mechanistic Insights

  • Nucleophilic Substitution : The thioxo sulfur acts as a soft nucleophile, reacting preferentially with alkyl halides over aryl halides .

  • Electrophilic Addition : The exocyclic double bond’s electron-deficient nature directs regioselectivity in cycloadditions .

Scientific Research Applications

The compound (5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing both sulfur and nitrogen. The molecular formula is C19H15NOSC_{19}H_{15}NOS with a molecular weight of approximately 325.39 g/mol. The structural configuration includes a thioxo group, which contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that thiazolidinones exhibit significant antimicrobial properties. A study focused on the synthesis of derivatives of thiazolidinones, including our compound, demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis.

Anticancer Properties

Thiazolidinone derivatives have been investigated for their anticancer activities. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. This property is attributed to the compound's ability to disrupt cellular signaling pathways associated with tumor growth.

Case Study: Anticancer Activity

A notable study published in a peer-reviewed journal tested the compound on various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Polymer Chemistry

The compound has been explored for its utility in polymer synthesis. Its reactive thioxo group can be used to create cross-linked polymer networks, which are essential in developing materials with specific mechanical properties.

Case Study: Polymer Synthesis

A recent study highlighted the use of this compound in synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Substituent Variations on the Thiazolidinone Core Key structural analogues differ in substituents at N3 and the C5 arylidene/propenylidene groups. These modifications influence electronic conjugation, steric effects, and intermolecular interactions.

Compound Name N3 Substituent C5 Substituent Key Properties/Activities Reference
(5Z)-3-(2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one 2-methylphenyl (2E)-3-phenylpropenylidene Integrin αMβ2 ligand activity
(5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-methylbenzylidene Crystallographic stability
(5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one 4-chlorophenyl (E)-3-(furan-2-yl)propenylidene Enhanced solubility due to furan
(5Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Azulen-1-ylmethylene Azulene ring Unique electrochemical redox behavior

B. Electronic and Steric Effects

  • Conjugation Effects: The (2E)-3-phenylpropenylidene group in the target compound extends π-conjugation, improving UV absorption properties compared to benzylidene derivatives .
Electrochemical Properties

Rhodanine derivatives with extended conjugation (e.g., azulen-1-ylmethylene in ) exhibit lower oxidation potentials due to stabilized radical intermediates. The target compound’s (2E)-3-phenylpropenylidene group likely offers intermediate redox activity compared to furan-containing derivatives .

Crystallographic and Hydrogen-Bonding Patterns
  • Crystal Packing: The 3-methylphenyl group in the target compound introduces steric effects that may disrupt planar stacking observed in 2-methylphenyl analogues .
  • Hydrogen Bonds: Derivatives with hydroxyl groups (e.g., ’s 3-hydroxyphenyl) form robust intermolecular hydrogen bonds (graph set notation: C(6) or R₂²(8) ), whereas the target compound relies on weaker van der Waals interactions .

Biological Activity

The compound (5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is recognized for its diverse biological activities. Thiazolidinones have been extensively studied due to their potential therapeutic applications in various fields, including oncology, infectious diseases, and metabolic disorders. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.

The structural framework of thiazolidinones allows for modifications that can enhance their biological efficacy. The compound features a thiazolidinone core with a phenylpropene side chain and a 3-methylphenyl substituent. These structural elements are crucial for its biological interactions.

Key Mechanisms

  • Antioxidant Activity : Thiazolidinones generally exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in cancer therapy, where oxidative stress plays a dual role in tumor progression and suppression.
  • Anticancer Activity : Studies have shown that thiazolidinone derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to interact with cellular targets involved in proliferation and survival pathways is significant.
  • Antimicrobial Properties : Thiazolidinones have demonstrated activity against a range of pathogens, including bacteria and fungi. The compound's unique structure may enhance its binding affinity to microbial targets.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives possess considerable anticancer properties. For instance:

  • A derivative similar to the compound under consideration has shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
  • Structure-activity relationship (SAR) analyses reveal that modifications at specific positions can significantly enhance anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been extensively documented:

  • Compounds within this class have shown promising results against both Gram-positive and Gram-negative bacteria, with some derivatives achieving inhibition percentages exceeding 90% against strains such as Escherichia coli and Staphylococcus aureus .

Case Studies

A number of case studies illustrate the biological activity of thiazolidinone derivatives:

Study FocusFindings
Anticancer Activity A study reported that certain thiazolidinone derivatives inhibited the growth of human colon carcinoma cell lines with varying COX-2 expression levels .
Antimicrobial Efficacy A series of thiazolidinone compounds exhibited significant antibacterial activity with MIC values as low as 0.21 μM against Pseudomonas aeruginosa .
Antioxidant Properties In vitro assays demonstrated that some thiazolidinones possess strong antioxidant capabilities, contributing to their therapeutic potential in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound is typically synthesized via a condensation-cyclization sequence. For example:

Condensation of substituted benzaldehyde derivatives (e.g., 3-methylphenyl aldehyde) with thiosemicarbazide under acidic conditions to form a Schiff base intermediate.

Cyclization with chloroacetic acid or derivatives in the presence of sodium acetate and acetic acid/DMF solvent systems .

  • Critical Parameters : Solvent choice (DMF enhances cyclization efficiency), temperature (reflux conditions), and stoichiometric ratios (excess aldehyde drives the reaction). highlights similar protocols using DMF-acetic acid mixtures for analogous thiazolidinones.

Q. How is the structural conformation of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography resolves the Z/E configuration of the exocyclic double bond and confirms the thiazolidinone ring geometry (e.g., bond angles and torsion angles). and provide crystal data for related compounds, emphasizing the importance of C–S and C–N bond lengths in structural validation .
  • Spectroscopic methods :
  • FT-IR : The 2-thioxo group exhibits a strong absorption band near 1200–1250 cm⁻¹.
  • NMR : The (2E)-3-phenylpropenylidene moiety shows characteristic coupling constants (J = 12–16 Hz for trans double bonds) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Thiazolidinone derivatives exhibit antimicrobial and cytotoxic properties. For instance, notes DNA-binding affinity and cytotoxicity in hybrid thiazolidinone-cyclopropyl compounds, suggesting potential mechanisms via intercalation or groove binding . highlights interactions with hemoglobin subunits, implying possible redox or heme-targeting activity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate electronic properties and reactivity?

  • Approach :

  • DFT calculations (B3LYP/6-311++G(d,p)) optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). demonstrates this for a related compound, correlating electron density distribution with regioselectivity in electrophilic substitutions .
  • Docking studies : Molecular docking against targets like DNA or enzymes (e.g., topoisomerase II) can rationalize bioactivity. used AutoDock Vina to analyze DNA-binding modes .

Q. How do solvent systems influence regioselectivity during synthesis?

  • Case Study : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance cyclization efficiency, while protic solvents (e.g., ethanol) may favor Schiff base formation but hinder ring closure. reports 15–20% higher yields in DMF-acetic acid vs. ethanol . Contradictions in solvent effects (e.g., using methanol) suggest substrate-dependent optimization .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. non-toxicity)?

  • Analysis Framework :

Assay variability : Compare cell lines (e.g., HeLa vs. MCF-7) and protocols (MTT vs. SRB assays). observed IC₅₀ discrepancies due to differential membrane permeability .

Structural analogs : Modify the 3-methylphenyl or propenylidene groups to isolate pharmacophores. shows dichlorophenyl substitutions enhance antimicrobial activity but reduce solubility .

Q. What advanced techniques characterize non-covalent interactions (e.g., protein binding)?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for protein-ligand interactions.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS). applied UV-Vis and fluorescence quenching to study DNA binding, revealing static quenching mechanisms .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for scale-up without compromising stereochemical purity?

  • Recommendations :

  • Use microwave-assisted synthesis to reduce reaction time and improve Z/E selectivity.
  • Employ flow chemistry (see ) for continuous processing, minimizing side products .

Q. What analytical workflows validate purity in complex mixtures?

  • Workflow :

HPLC-PDA/MS : Detects impurities at <0.1% levels.

2D NMR (HSQC, HMBC) : Assigns signals in crowded spectra, critical for confirming substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.